molecular formula C12H8BrNO4S B12119779 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- CAS No. 927975-35-7

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-

Katalognummer: B12119779
CAS-Nummer: 927975-35-7
Molekulargewicht: 342.17 g/mol
InChI-Schlüssel: VFRIZIYFAHLQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- is a complex organic compound that features a thiazole ring substituted with a carboxylic acid group and a 4-bromophenoxyacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- typically involves the reaction of 4-thiazolecarboxylic acid with 4-bromophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the bromophenoxyacetyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-thiazolecarboxylic acid
  • 4-(4-Bromophenyl)thiazole-2-carboxylic acid
  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

Comparison: 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- is unique due to the presence of both the thiazole ring and the 4-bromophenoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or biological assays .

Eigenschaften

CAS-Nummer

927975-35-7

Molekularformel

C12H8BrNO4S

Molekulargewicht

342.17 g/mol

IUPAC-Name

2-[2-(4-bromophenoxy)acetyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8BrNO4S/c13-7-1-3-8(4-2-7)18-5-10(15)11-14-9(6-19-11)12(16)17/h1-4,6H,5H2,(H,16,17)

InChI-Schlüssel

VFRIZIYFAHLQIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)C2=NC(=CS2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.